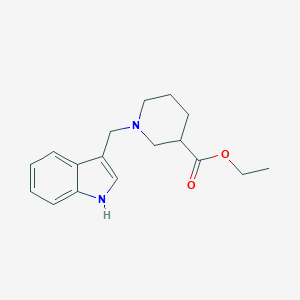

1-(3-Indolylmethyl)nipecotic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 1-(1H-indol-3-ylmethyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-21-17(20)13-6-5-9-19(11-13)12-14-10-18-16-8-4-3-7-15(14)16/h3-4,7-8,10,13,18H,2,5-6,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXOXXXVFSNDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906392 | |

| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101602-77-1 | |

| Record name | Nipecotic acid, 1-(3-indolylmethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101602771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-[(1H-indol-3-yl)methyl]piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Nipecotic Acid Ethyl Ester

The ethyl ester of nipecotic acid serves as the foundational intermediate. Two primary methods are employed:

Acid-Catalyzed Esterification

Reagents : Nipecotic acid, ethanol, sulfuric acid (catalyst).

Procedure :

Via Acid Chloride Intermediate

Reagents : Nipecotic acid, thionyl chloride (), ethanol.

Procedure :

Alkylation of Nipecotic Acid Ethyl Ester

Introducing the 3-indolylmethyl group to the piperidine nitrogen requires careful handling to avoid over-alkylation.

Direct Alkylation with Indole-3-Methyl Bromide

Reagents :

-

Alkylating agent : 3-(Bromomethyl)indole (synthesized via indole-3-methanol and ).

-

Base : Potassium carbonate () or sodium hydride ().

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure :

-

Nipecotic acid ethyl ester is dissolved in DMF, and 3-(bromomethyl)indole is added dropwise.

-

The mixture is heated to 60–80°C for 12–24 hours.

-

The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield : ~50–60% (estimated from similar alkylations).

Mitsunobu Reaction for Alkylation

Reagents :

-

Alcohol : Indole-3-methanol.

-

Phosphine : Triphenylphosphine ().

-

Azodicarboxylate : Diisopropyl azodicarboxylate (DIAD).

Procedure :

-

Nipecotic acid ethyl ester, indole-3-methanol, , and DIAD are combined in THF.

-

The reaction proceeds at room temperature, forming the alkylated product via oxyphosphonium intermediate.

Advantages : Stereochemical control and milder conditions.

Optimization Challenges and Solutions

Competing Side Reactions

-

Over-alkylation : Excess alkylating agent may lead to quaternary ammonium salts.

Mitigation : Use stoichiometric quantities of 3-(bromomethyl)indole and monitor reaction progress via TLC. -

Indole NH Reactivity : The indole nitrogen may compete for alkylation.

Solution : Employ non-polar solvents (e.g., toluene) to suppress deprotonation.

Purification Strategies

-

Column Chromatography : Elution with ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.

-

Recrystallization : DCM/hexane mixtures yield high-purity crystals (melting point: 112–114°C).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | Reflux, | 65–75% | Simple setup | Equilibrium limits yield |

| Acid chloride route | , RT | 80–85% | High efficiency | Moisture-sensitive reagents |

| Direct alkylation | DMF, 60–80°C | 50–60% | Scalable | Risk of over-alkylation |

| Mitsunobu reaction | THF, RT | 55–65% | Stereoselective | Costly reagents |

Mechanistic Insights

Esterification

The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for ethanol attack. In the acid chloride method, converts the carboxylic acid to a chloride, which reacts vigorously with ethanol.

Alkylation

The mechanism dominates in direct alkylation, where the piperidine nitrogen acts as a nucleophile, displacing bromide from 3-(bromomethyl)indole. In Mitsunobu reactions, the oxyphosphonium intermediate facilitates C–N bond formation with inversion of configuration.

Scalability and Industrial Relevance

The acid chloride esterification route is preferred for large-scale production due to higher yields and reproducibility. However, Mitsunobu reactions are limited to small batches owing to reagent costs. Recent advances in flow chemistry may mitigate these challenges.

Chemical Reactions Analysis

1-(3-Indolylmethyl)nipecotic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Indolylmethyl)nipecotic acid ethyl ester has a wide range of scientific research applications:

Neurology: It is extensively studied for its potential in treating neurological disorders.

Pharmacology: The compound is used to study the modulation of GABAergic neurotransmission, providing insights into the mechanisms of various neurological conditions.

Biochemistry: Researchers use this compound to investigate the biochemical pathways involving GABA and its role in neuronal activity.

Mechanism of Action

The mechanism of action of 1-(3-Indolylmethyl)nipecotic acid ethyl ester involves the selective inhibition of GABA uptake by neurons. GABA is an inhibitory neurotransmitter that regulates neuronal activity. By inhibiting GABA uptake, this compound increases the concentration of GABA in the synaptic cleft, leading to enhanced inhibition of neuronal activity. This mechanism is crucial for its effects in reducing seizure activity and anxiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 1-(3-Indolylmethyl)nipecotic acid ethyl ester with key nipecotic acid derivatives:

Key Comparisons

Structural Modifications and Target Affinity

- Indolylmethyl vs. Tricyclic Groups : The 3-indolylmethyl group in the target compound contrasts with tricyclic cages in derivatives like rac-19f. While tricyclic moieties enhance rigidity and mGAT3/mGAT4 selectivity , the indole’s aromaticity may promote interactions with hydrophobic pockets in GATs or muscarinic receptors, akin to Tiagabine’s diarylethenyl group .

- Ester Hydrolysis : Like other nipecotic acid esters, the ethyl ester in the target compound likely undergoes rapid hydrolysis in plasma (t₁/₂ ~3–5 min), limiting systemic exposure but improving brain delivery via prodrug mechanisms .

Pharmacological Profiles GAT Inhibition: Tiagabine’s diarylethenyl group enables high hGAT1 affinity by interacting with extracellular vestibule residues (e.g., F294), whereas nipecotic acid derivatives with smaller substituents (e.g., ethyl ester) target cytoplasmic-facing sites . Cholinergic Activity: (R)-nipecotic acid ethyl ester acts as an M2 agonist but antagonizes M1 receptors . The indolylmethyl substitution could alter muscarinic receptor interactions, either mitigating or exacerbating cholinergic side effects observed in pivaloyloxymethyl esters .

Anticonvulsant Efficacy

- Nipecotic acid ethyl esters (e.g., in gerbil seizure models) show ED₅₀ values ~21 mg/kg, surpassing traditional antiepileptics but with sedation as a side effect . The indole group’s impact on efficacy vs. toxicity remains speculative but warrants investigation.

Research Findings and Data

- GAT Binding Hypotheses : Molecular modeling suggests nipecotic acid derivatives form hydrogen bonds with F294 and Y60 in hGAT1 . The indolylmethyl group may disrupt or enhance these interactions, depending on its orientation (Figure 1).

- Brain Delivery : Ethyl esters of nipecotic acid achieve brain/blood ratios >1 despite rapid hydrolysis, suggesting efficient prodrug conversion in CNS tissue .

Biological Activity

1-(3-Indolylmethyl)nipecotic acid ethyl ester is a synthetic compound derived from nipecotic acid, which is known for its role as a selective inhibitor of GABA (gamma-aminobutyric acid) transporters. This compound has garnered attention due to its potential therapeutic applications in neurological disorders, particularly those related to GABAergic signaling. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : Ethyl 1-(3-indolylmethyl)nipecotate

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

This compound primarily acts as a GABA reuptake inhibitor. By inhibiting the GABA transporters (GATs), it increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission. This mechanism is crucial for maintaining a balance between excitatory and inhibitory signals in the central nervous system (CNS).

Targeting GABA Transporters

The compound selectively inhibits mGAT3 and mGAT4 subtypes, which are implicated in various neurological conditions such as epilepsy, anxiety disorders, and depression. The selectivity towards these subtypes suggests potential for fewer side effects compared to non-selective GABA uptake inhibitors.

Biological Activity

The biological activity of this compound has been evaluated in several studies, demonstrating its efficacy in modulating neurotransmitter levels and influencing behavioral outcomes.

Pharmacological Effects

- Neuroprotective Effects : Studies indicate that this compound may provide neuroprotection against excitotoxicity, which is linked to various neurodegenerative diseases.

- Anxiolytic Properties : Animal models have shown that administration of this compound reduces anxiety-like behaviors, suggesting potential use in treating anxiety disorders.

- Anticonvulsant Activity : Preliminary research indicates that it may exhibit anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Anxiety Reduction :

- Objective : To evaluate the anxiolytic effects in rodent models.

- Methodology : Animals were administered varying doses of the compound prior to behavioral tests such as the elevated plus maze.

- Results : Significant reductions in anxiety-like behaviors were observed at higher doses (p < 0.05), indicating its potential as an anxiolytic agent.

-

Neuroprotection Against Excitotoxicity :

- Objective : Assess neuroprotective effects in a model of excitotoxicity induced by glutamate.

- Methodology : Neuronal cultures were treated with glutamate alongside the compound.

- Results : The compound significantly reduced neuronal death compared to controls (p < 0.01), highlighting its protective role.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other GABA transporter inhibitors is essential:

| Compound Name | Mechanism of Action | Selectivity | Potential Applications |

|---|---|---|---|

| This compound | GABA reuptake inhibitor | mGAT3/mGAT4 | Anxiety, epilepsy |

| Nipecotic Acid | Non-selective GABA uptake inhibitor | Non-selective | General CNS disorders |

| Tiagabine | GABA reuptake inhibitor | Non-selective | Epilepsy treatment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Indolylmethyl)nipecotic acid ethyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling nipecotic acid derivatives with indolylmethyl groups under catalytic conditions. To optimize efficiency, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity . For reactor design, consider continuous-flow systems to enhance mixing and heat transfer, as classified under RDF2050112 (reaction fundamentals and reactor design) in chemical engineering frameworks .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer : Combine High-Performance Liquid Chromatography (HPLC) with UV-Vis detection for quantitative purity analysis. For structural confirmation, use NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve indole and nipecotic acid moieties. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns. Reference spectral libraries from NIST Chemistry WebBook or PubChem for comparative validation .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Pre-screen solvents using Hansen solubility parameters to identify compatible polar aprotic solvents (e.g., DMSO, DMF). For aqueous assays, employ co-solvents like ethanol or cyclodextrin-based solubilization agents. Validate solubility via dynamic light scattering (DLS) to monitor aggregation, ensuring concentrations remain below critical micelle thresholds .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR spectra often arise from conformational isomerism or impurities. Use variable-temperature NMR to probe dynamic equilibria or HPLC-coupled mass spectrometry to isolate and characterize impurities. Computational tools like Density Functional Theory (DFT) can simulate spectra for hypothetical isomers, aligning theoretical predictions with experimental data .

Q. How can computational models predict the pharmacokinetic behavior of this compound?

- Methodological Answer : Employ molecular docking to assess binding affinity to target receptors (e.g., GABA transporters) and Molecular Dynamics (MD) simulations to study membrane permeability. Use Quantitative Structure-Activity Relationship (QSAR) models to estimate absorption, distribution, metabolism, and excretion (ADME) properties. Validate predictions with in vitro Caco-2 cell assays or hepatic microsomal stability tests .

Q. What experimental designs are suitable for investigating the compound’s stability under varying environmental conditions?

- Methodological Answer : Apply accelerated stability testing by exposing the compound to elevated temperatures, humidity, and light (ICH Q1A guidelines). Use Response Surface Methodology (RSM) to model degradation kinetics and identify critical stress factors. For real-time stability, monitor degradation products via LC-MS and correlate with Arrhenius equation-based predictions .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or assay platforms?

- Methodological Answer : Standardize assay conditions using ISO-certified cell lines and validate protocols with positive controls (e.g., known GABA uptake inhibitors). Perform meta-analysis of existing data to identify confounding variables (e.g., serum concentration, passage number). Use Bayesian statistical models to quantify uncertainty and adjust for batch effects .

Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.